1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone
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Overview
Description
1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Substituents: The tert-butoxy and isopropoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thioethers.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.
6-Methoxybenzothiazole: Studied for its antimicrobial activity.
2-(2-Hydroxyphenyl)benzothiazole: Used as a fluorescent probe in biochemical assays.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20ClNO3S |
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Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-chloro-1-[4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazol-7-yl]ethanone |
InChI |
InChI=1S/C16H20ClNO3S/c1-9(2)20-15-18-13-12(21-16(3,4)5)7-6-10(11(19)8-17)14(13)22-15/h6-7,9H,8H2,1-5H3 |
InChI Key |
PMEIZYGYOUQGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(C=CC(=C2S1)C(=O)CCl)OC(C)(C)C |
Origin of Product |
United States |
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